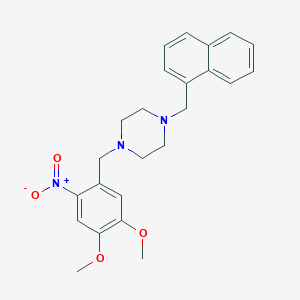
5-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine hydrochloride
Übersicht
Beschreibung
5-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C10H9Cl3N2S and its molecular weight is 295.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.955203 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
5-(3,4-Dichlorobenzyl)-1,3-Thiazol-2-Amine Hydrochloride derivatives have shown potential in anti-inflammatory applications. A study by Suh et al. (2012) explored the synthesis of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, noting their direct inhibition of 5‐lipoxygenase, a key enzyme in leukotrienes synthesis involved in inflammation-related diseases like asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).
Antitumor Activity
Research by Jiao et al. (2015) on 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine highlighted its crystalline structure and preliminary tests indicating significant antitumor activity against the Hela cell line (Jiao et al., 2015).
Chiral Crystals from Achiral Molecules
Hu and Cao (2011) synthesized the hydrobromide and nitrate of a related compound, investigating its chiral symmetry breaking in the solid-state, demonstrating the potential of these compounds in generating chiral crystals from small achiral molecules (Hu & Cao, 2011).
Corrosion Inhibition
A study by Kaya et al. (2016) on thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, used quantum chemical and molecular dynamics simulations to demonstrate their effectiveness as corrosion inhibitors for iron, which is vital in material science and engineering (Kaya et al., 2016).
Antimicrobial Activity
Research by Reddy & Reddy (2010) on novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines demonstrated significant antibacterial and antifungal activity, comparable to standard antibiotics like Streptomycin and Benzyl penicillin (Reddy & Reddy, 2010).
Analgesic Activity
N. A. Pulina et al(2018) investigated the interaction of 5-arylfuran-2,3-diones with 5,6-R-benzo[d]thiazole-2-amines, leading to the creation of 4-aryl-N-(5,6-R-benzo[d]thiazol-2-yl)-2-hydroxy-4-oxobut-2-enamides. This study highlighted the analgesic and antimicrobial activities of these compounds, and also established a relationship between structure and biological activity, finding compounds that were comparably or more effective than reference drugs (Pulina, Lipatnikov, Sobin, Makhmudov, & Dubrovina, 2018).
Molecular Structure Analysis
Özdemir et al. (2009) conducted an experimental and theoretical investigation of the molecular and electronic structure of a derivative, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine. Their analysis included molecular geometry, vibrational frequencies, and frontier molecular orbitals (FMO) analysis, contributing to a better understanding of the physical and chemical properties of these compounds (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).
Synthesis and Biological Activity Research
Yu, Shao, and Fang (2007) synthesized a series of novel N-substituted benzylidene-4-ferrocenyl-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine derivatives. Their bioassay results showed that some of these compounds exhibited plant growth regulatory and antifungal activities, illustrating the versatility of thiazole imine derivatives in various biological contexts (Yu, Shao, & Fang, 2007).
Eigenschaften
IUPAC Name |
5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S.ClH/c11-8-2-1-6(4-9(8)12)3-7-5-14-10(13)15-7;/h1-2,4-5H,3H2,(H2,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGGTXHLIFIXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CN=C(S2)N)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B5046985.png)
![3-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5046986.png)
![1-(3,4-dichlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5046992.png)


![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-2-(2-fluorobenzyl)-1,3-benzoxazole](/img/structure/B5047009.png)
![4-(5-{[5-imino-2-(4-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5047022.png)


![ethyl 5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5047050.png)
![N-ethyl-N-(3-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5047063.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B5047067.png)


